![molecular formula C15H11NO3 B1268039 N-Benzylisatoic anhydride CAS No. 35710-05-5](/img/structure/B1268039.png)
N-Benzylisatoic anhydride
Overview
Description
Synthesis Analysis
The synthesis of N-Benzylisatoic anhydride derivatives can be accomplished through several methods. A notable approach involves the reaction of isatoic anhydride with primary amines in the presence of 2-bromoacethophenone derivatives, yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields. This method is highlighted for its efficiency and the simplicity of the reaction workup, where the products can be easily separated from the reaction mixture (Sabbaghan & Hossaini, 2012).
Another synthesis route involves the reaction of methylisatoic acid anhydride with benzylamines, leading to the formation of N-benzyl-N′-methylanthranilamide derivatives. These derivatives undergo further reactions to produce a variety of complex structures, showcasing the versatility of this compound derivatives in synthesis (Neda et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been explored through various spectroscopic techniques. Studies have shown the structure of these compounds can be significantly influenced by the substitution patterns on the benzyl group and the isatoic anhydride moiety. The structural elucidation is crucial for understanding the reactivity and properties of these compounds (Bogdanov et al., 2015).
Chemical Reactions and Properties
This compound and its derivatives participate in a range of chemical reactions, demonstrating varied reactivity profiles. For instance, they have been used as precursors for the synthesis of N-benzyl-2-aminobenzoic acid through ring opening reactions, showcasing their application in creating bifunctional molecules with pharmaceutical relevance (Odion, Ajibosin, & Usifoh, 2021).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various chemical syntheses. These properties can be tailored through the introduction of different substituents on the benzyl and anhydride moieties, influencing the compound's behavior in chemical reactions (Verma, Patil, & Gajbhiye, 2021).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity towards nucleophiles and electrophiles, play a crucial role in their utility as intermediates in organic synthesis. These compounds exhibit a range of reactivities, making them suitable for the synthesis of complex organic molecules. The chemoselective oxidation of alkenylisatins to produce isatoic anhydride derivatives without affecting sensitive functional groups exemplifies the controlled reactivity of these compounds (Bogdanov et al., 2015).
Scientific Research Applications
Enzyme Inactivation
N-Benzylisatoic anhydride and its derivatives have been explored for their potential in selectively inactivating serine proteases. Isatoic anhydrides with various substitutions, including this compound, showed the ability to irreversibly inactivate trypsin-like enzymes. Interestingly, the introduction of an aromatic group at the N-1 position of isatoic anhydride enhanced selectivity, with 7-(Aminomethyl)-1-benzylisatoic anhydride being a specific inactivator of thrombin. This suggests that this compound derivatives can be tailored for enzyme selectivity without the need for peptide recognition structures (Gelb & Abeles, 1986).
Antibacterial Activity
This compound has been studied for its potential in antibacterial applications. A study synthesized and characterized N-benzyl isatoic anhydride and 2-(N-benzyl) amino benzoic acid for antibacterial screening. The study found that these compounds exhibited no antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Odion, Ajibosin, & Usifoh, 2021).
Green Chemistry and Catalysts
The use of this compound in green chemistry has been explored. A study demonstrated an efficient method for synthesizing N-benzylated isatoic anhydride using diisopropylamine and tetra butyl ammonium bromide. This method was notable for its high yield, short reaction time, and the absence of byproducts, aligning with principles of green chemistry (Verma, Patil, & Gajbhiye, 2021).
Synthesis of Pharmaceuticals
This compound is also used in the synthesis of pharmaceutical compounds. A study reported the synthesis of N-benzyl-2-aminobenzoic acid via the ring opening of isatoic anhydride derivative, underlining its significance in the preparation of biologically active molecules (Odion, Ajibosin, & Usifoh, 2021).
Mechanism of Action
Mode of Action
N-Benzylisatoic anhydride, like other anhydrides, undergoes nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a general mechanism for anhydrides, and it’s likely that this compound follows a similar pathway.
Biochemical Pathways
It’s known that isatoic anhydride derivatives are used as building blocks for the synthesis of various nitrogen-containing heterocyclic structures
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZVRHSHRYPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957121 | |
Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35710-05-5 | |
Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35710-05-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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